

# Iclaprim's Performance in the Arena of New Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Iclaprim**'s performance against a selection of new and contemporary antibiotics. The data presented is sourced from in-vitro studies and pivotal clinical trials, offering a comprehensive overview for researchers and drug development professionals in the field of infectious diseases.

## **Executive Summary**

Iclaprim, a diaminopyrimidine dihydrofolate reductase (DHFR) inhibitor, demonstrates potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide benchmarks its efficacy and in-vitro performance against several newer antibiotics approved for acute bacterial skin and skin structure infections (ABSSSI), such as tedizolid, ceftaroline, dalbavancin, oritavancin, delafloxacin, and omadacycline. Clinical trial data from the pivotal REVIVE-1 and REVIVE-2 studies show Iclaprim to be non-inferior to vancomycin in treating ABSSSI. Comparative analyses suggest a comparable clinical response to some of the newer agents, while in-vitro data highlights its potent activity against key skin pathogens.

# In-Vitro Activity: A Head-to-Head Comparison

The in-vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of **Iclaprim** and newer antibiotics against key Gram-positive pathogens commonly associated with ABSSSI.



MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: Comparative In-Vitro Activity (MIC90 in μg/mL) Against Staphylococcus aureus

| Antibiotic   | MSSA    | MRSA    |
|--------------|---------|---------|
| Iclaprim     | 0.12[1] | 0.25[1] |
| Tedizolid    | 0.5     | 0.25    |
| Ceftaroline  | 0.25    | 0.5     |
| Dalbavancin  | ≤0.03   | 0.06    |
| Oritavancin  | 0.03    | 0.06    |
| Delafloxacin | 0.008   | 0.25[2] |
| Omadacycline | 0.25    | 0.5     |

Table 2: Comparative In-Vitro Activity (MIC90 in  $\mu$ g/mL) Against Beta-Hemolytic Streptococci (S. pyogenes & S. agalactiae)

| Antibiotic   | Streptococcus pyogenes | Streptococcus agalactiae |
|--------------|------------------------|--------------------------|
| Iclaprim     | 0.12[1]                | 0.5[1]                   |
| Tedizolid    | 0.25                   | 0.25                     |
| Ceftaroline  | ≤0.015                 | ≤0.015                   |
| Dalbavancin  | ≤0.03                  | ≤0.03                    |
| Oritavancin  | 0.06                   | 0.03                     |
| Delafloxacin | 0.06                   | 0.06                     |
| Omadacycline | 0.06                   | 0.12                     |

Table 3: Comparative In-Vitro Activity (MIC90 in μg/mL) Against Enterococcus faecalis



| Antibiotic   | Enterococcus faecalis |
|--------------|-----------------------|
| Iclaprim     | >8[3]                 |
| Tedizolid    | 0.25[4]               |
| Linezolid    | 1                     |
| Daptomycin   | 1                     |
| Omadacycline | 0.25                  |

# Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

The REVIVE-1 and REVIVE-2 Phase 3 clinical trials established the efficacy of **Iclaprim** in the treatment of ABSSSI. A pooled analysis of these studies demonstrated that **Iclaprim** was non-inferior to vancomycin.[5]

Table 4: Clinical Efficacy of **Iclaprim** vs. Vancomycin in ABSSSI (Pooled REVIVE-1 & -2 Data) [5]

| Outcome                                       | Iclaprim (n=593) | Vancomycin<br>(n=597) | Treatment<br>Difference (95% CI) |
|-----------------------------------------------|------------------|-----------------------|----------------------------------|
| Early Clinical<br>Response (ECR) at<br>48-72h | 79.6%            | 78.8%                 | 0.75% (-3.84 to 5.35)            |
| Clinical Cure at Test of Cure (TOC)           | 77.6%            | 77.7%                 | -0.08% (-6.74 to 6.59)           |

A network meta-analysis provided indirect comparisons of the clinical efficacy of **Iclaprim** with several newer antibiotics for ABSSSI.[6][7]

Table 5: Network Meta-Analysis of Clinical Response in ABSSSI[6][7]



| Comparison                | Outcome                 | Result     |
|---------------------------|-------------------------|------------|
| Iclaprim vs. Delafloxacin | Early Clinical Response | Comparable |
| Iclaprim vs. Omadacycline | Early Clinical Response | Comparable |
| Iclaprim vs. Tedizolid    | Early Clinical Response | Comparable |
| Iclaprim vs. Vancomycin   | Early Clinical Response | Comparable |

## **Safety and Tolerability**

In the pooled analysis of the REVIVE trials, **Iclaprim** and vancomycin had a similar incidence of adverse events, which were mostly mild.[5] Notably, there was a higher incidence of elevated serum creatinine with vancomycin (7 cases) compared to none with **Iclaprim**.[5]

# Mechanism of Action: Dihydrofolate Reductase Inhibition

**Iclaprim** selectively inhibits bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway.[8] This pathway is essential for the production of nucleotides, which are the building blocks of DNA. By blocking DHFR, **Iclaprim** disrupts bacterial DNA synthesis, leading to bacterial cell death.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vitro Activity of Iclaprim against Isolates in Two Phase 3 Clinical Trials (REVIVE-1 and
  -2) for Acute Bacterial Skin and Skin Structure Infections PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The efficacy and adverse events of delafloxacin in the treatment of acute bacterial infections: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 3. Potency and Bactericidal Activity of Iclaprim against Recent Clinical Gram-Positive Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Tedizolid In Vitro Activity and Resistance Mechanisms against a Collection of Enterococcus spp. Causing Invasive Infections, Including Isolates Requiring an Optimized Dosing Strategy for Daptomycin from U.S. and European Medical Centers, 2016 to 2018 -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pooled analysis of the phase 3 REVIVE trials: randomised, double-blind studies to evaluate the safety and efficacy of iclaprim versus vancomycin for treatment of acute bacterial skin and skin-structure infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of delafloxacin for complicated and acute bacterial skin and skin structure infections: results from a network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of delafloxacin for complicated and acute bacterial skin and skin structure infections: results from a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Iclaprim's Performance in the Arena of New Antibiotics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674355#benchmarking-iclaprim-s-performance-against-new-antibiotics]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com